molecular formula C13H16Cl2N2O B11017234 (2,5-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone

(2,5-Dichlorophenyl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B11017234
M. Wt: 287.18 g/mol
InChI Key: OFBOGVQNRPSOQN-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.19 g/mol . This compound is characterized by the presence of a dichlorophenyl group and an ethylpiperazino group attached to a methanone core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(4-ethylpiperazino)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (2,5-Dichlorophenyl)(4-ethylpiperazino)methanone .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(4-ethylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dichlorophenyl)(4-ethylpiperazino)methanone is unique due to the presence of both dichlorophenyl and ethylpiperazino groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H16Cl2N2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3

InChI Key

OFBOGVQNRPSOQN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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